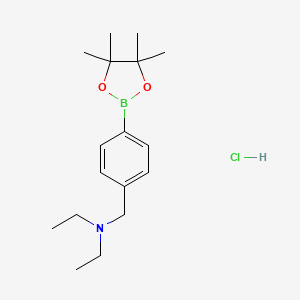

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 4-((diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride exhibits a complex three-dimensional structure centered around a benzene ring substituted at the para position. The phenyl ring serves as the central scaffold, connecting the boronic acid pinacol ester functionality at one para position with the diethylaminomethyl substituent at the opposite para position. The pinacol ester moiety consists of the boron atom incorporated into a six-membered dioxaborolane ring system, where the boron center adopts a tetrahedral geometry coordinated to two oxygen atoms from the pinacol group and the carbon atom of the phenyl ring.

The diethylamino group introduces conformational flexibility through its two ethyl substituents attached to the nitrogen atom. The structural representation indicates that the nitrogen atom exhibits a trigonal pyramidal geometry typical of tertiary amines, with the two ethyl groups and the benzyl carbon forming the base of the pyramid. The methylene bridge connecting the tertiary amine to the phenyl ring allows for rotational freedom around the carbon-carbon and carbon-nitrogen bonds, contributing to multiple possible conformational states.

Analysis of the molecular structure reveals the absence of chiral centers in the parent amine compound, indicating that stereochemical considerations primarily involve conformational isomerism rather than optical activity. The pinacol ester portion contains two quaternary carbon centers bearing methyl substituents, but these do not generate chirality due to the symmetrical substitution pattern. The conformational dynamics of the molecule are primarily governed by rotation around the benzyl-amine bond and the orientation of the ethyl substituents relative to the aromatic ring system.

| Structural Component | Geometry | Key Features |

|---|---|---|

| Boron Center | Tetrahedral | Coordinated to two oxygen atoms and phenyl carbon |

| Nitrogen Center | Trigonal Pyramidal | Bearing two ethyl groups and benzyl carbon |

| Phenyl Ring | Planar | Para-disubstituted with boronic ester and aminomethyl groups |

| Pinacol Ring | Six-membered | Dioxaborolane ring system with geminal dimethyl groups |

Systematic IUPAC Nomenclature and Synonym Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organoboron compounds containing both ester and amine functionalities. The official Chemical Abstracts Service-indexed name appears as "N-ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine hydrochloride," which accurately describes the complete structural framework. This nomenclature explicitly identifies the diethylamino functionality as N-ethyl-N-ethylethanamine, the aromatic core as benzyl, and the boronic ester as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent.

Alternative systematic names documented in chemical databases include "N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine hydrochloride" and "diethyl({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride". These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

The compound database entries reveal multiple synonymous designations that emphasize different structural aspects. The designation "4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester, hydrochloride" highlights the phenylboronic acid core with pinacol protection and the diethylamino substitution pattern. Commercial chemical suppliers frequently employ shortened versions such as "this compound" for practical identification purposes.

Registry number validation confirms the unique identity of this compound through multiple database systems. The primary Chemical Abstracts Service number 2096340-36-0 distinguishes this diethylamino derivative from related compounds, including the dimethylamino analog which carries the distinct registry number 878197-87-6. The European Community number 941-099-9 provides additional regulatory identification for commercial and research applications within European Union territories.

| Nomenclature Type | Designation | Authority |

|---|---|---|

| Chemical Abstracts Service | N-ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine hydrochloride | CAS Registry |

| European Community | 941-099-9 | European Chemicals Agency |

| PubChem | This compound | National Center for Biotechnology Information |

| MDL Number | MFCD19237204 | Molecular Design Limited |

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of phenylboronic acid pinacol ester derivatives provide insights into the solid-state organization and intermolecular interactions characteristic of this compound class. While specific crystal structure data for the diethylamino derivative remains limited in current literature, comparative analysis with related phenylboronic acid pinacol esters reveals consistent structural motifs and packing arrangements. The crystal structures of similar compounds demonstrate that the pinacol ester moiety adopts a preferred conformation where the dioxaborolane ring assumes a twisted-boat geometry to minimize steric interactions between the geminal methyl groups.

The phenyl ring orientation relative to the dioxaborolane plane represents a critical structural parameter influencing both molecular packing and chemical reactivity. Crystallographic studies of analogous compounds indicate that the aryl group typically exhibits a nearly perpendicular orientation to the boron-containing heterocycle, with torsion angles ranging from 80 to 100 degrees. This perpendicular arrangement minimizes steric clashes while maintaining optimal orbital overlap for boron-carbon bonding.

Conformational dynamics analysis suggests that the diethylaminomethyl substituent introduces additional degrees of freedom compared to smaller alkyl or aryl substituents. The flexible ethyl chains can adopt multiple rotational conformations, potentially influencing crystal packing efficiency and intermolecular hydrogen bonding patterns. The tertiary amine nitrogen serves as both a hydrogen bond acceptor and, in the protonated hydrochloride form, as a potential hydrogen bond donor through the ammonium cation.

Comparative structural studies of related boronic acid derivatives reveal that hydrogen bonding plays a crucial role in crystal stability and molecular organization. The hydrochloride salt form introduces ionic interactions between the protonated amine and chloride counterion, potentially altering the overall crystal packing compared to the neutral parent compound. These ionic interactions compete with traditional hydrogen bonding patterns observed in boronic acid systems, creating unique crystalline environments specific to the salt form.

| Structural Parameter | Typical Range | Influence on Properties |

|---|---|---|

| Aryl-Boron Torsion Angle | 80-100 degrees | Electronic communication between aromatic and boron centers |

| Dioxaborolane Ring Conformation | Twisted-boat | Minimizes methyl group steric interactions |

| Amine Nitrogen Pyramidalization | 105-115 degrees | Affects hydrogen bonding capability |

| Crystal Packing Density | Variable | Influenced by conformational flexibility of ethyl groups |

Protonation State Analysis of the Hydrochloride Salt

The protonation state analysis of this compound reveals significant structural and electronic modifications compared to the neutral parent compound. The formation of the hydrochloride salt involves protonation of the tertiary amine nitrogen, converting the neutral diethylamino group into a positively charged diethylammonium cation. This protonation event fundamentally alters the electronic properties of the molecule, affecting both the amine functionality and the extended aromatic system through inductive and resonance effects.

The pKa value of related diethylbenzylamine compounds provides insight into the basicity and protonation behavior of the target molecule. N,N-diethylbenzylamine exhibits a pKa of approximately 9.48, indicating substantial basicity under physiological conditions. The presence of the electron-withdrawing boronic ester substituent at the para position likely reduces the basicity of the diethylamino group through inductive effects, potentially lowering the effective pKa compared to the unsubstituted benzyl analog.

Structural consequences of protonation include geometric changes at the nitrogen center and altered conformational preferences of the ethyl substituents. The protonated nitrogen adopts a more tetrahedral geometry compared to the trigonal pyramidal structure of the neutral amine, with the additional hydrogen atom occupying the fourth coordination site. This geometric change restricts rotational freedom around the carbon-nitrogen bonds and may influence the overall molecular conformation and crystal packing arrangements.

The ionic nature of the hydrochloride salt significantly impacts solubility characteristics and intermolecular interactions. The presence of the chloride counterion creates opportunities for ionic hydrogen bonding and electrostatic interactions that are absent in the neutral parent compound. These ionic interactions typically enhance water solubility while potentially reducing solubility in nonpolar organic solvents, representing an important consideration for synthetic applications and purification strategies.

Comparative analysis with the dimethylamino analog reveals that the diethyl substitution pattern provides increased steric bulk around the protonated nitrogen center. This steric hindrance may influence the strength of ion pairing with the chloride counterion and affect the overall stability of the hydrochloride salt form. The larger ethyl groups also contribute to conformational complexity, as evidenced by the multiple rotational isomers possible around the nitrogen-carbon bonds in the protonated state.

| Property | Neutral Amine | Hydrochloride Salt | Impact |

|---|---|---|---|

| Nitrogen Geometry | Trigonal Pyramidal | Tetrahedral | Reduced conformational freedom |

| Electronic Character | Electron-donating | Electron-withdrawing | Altered aromatic system electronics |

| Solubility Profile | Organic solvent soluble | Enhanced water solubility | Modified purification strategies |

| Intermolecular Interactions | Van der Waals, weak hydrogen bonding | Ionic interactions, strong hydrogen bonding | Altered crystal packing |

Properties

IUPAC Name |

N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO2.ClH/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18;/h9-12H,7-8,13H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPFYZSWFZZGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096340-36-0 | |

| Record name | Benzenemethanamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst. The process involves two key steps: oxidative addition and transmetalation. In oxidative addition, the palladium catalyst forms a bond with the halide or pseudo-halide. In transmetalation, the organoboron compound transfers the organic group to the palladium.

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway involved in the action of this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds. The downstream effects of this reaction can lead to the synthesis of various organic compounds, depending on the halide or pseudo-halide used.

Pharmacokinetics

It’s important to note that the stability of similar boronic pinacol esters can be influenced by factors such as ph.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction. This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of similar boronic pinacol esters is considerably accelerated at physiological pH. Therefore, these factors must be carefully considered when using this compound for pharmacological purposes.

Biochemical Analysis

Biochemical Properties

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid ester. This interaction is crucial for the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boronic ester group. This reaction is facilitated by specific enzymes and can lead to the formation of various organic compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in cell signaling, leading to changes in the phosphorylation status of key signaling proteins. This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, including enzymes and proteins, through its boronic acid ester group. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, in the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as a substrate for the palladium-catalyzed reaction, leading to the formation of carbon-carbon bonds. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell signaling pathways, gene expression, and cellular metabolism, which can persist even after the compound has been degraded.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can interact with enzymes and cofactors that are part of these pathways, leading to changes in metabolic flux and metabolite levels. For example, it can participate in the Suzuki-Miyaura cross-coupling reaction, which is a key step in the synthesis of various organic compounds. Additionally, this compound can undergo protodeboronation, resulting in the formation of different metabolites. These metabolic pathways are essential for the compound’s role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with other biomolecules. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors collectively determine the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be found in the cytoplasm, where it participates in various biochemical reactions and processes. The subcellular localization of this compound is essential for its role in cellular function and its overall impact on biochemical pathways.

Biological Activity

4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of cancer therapy and antibacterial treatments. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety with a diethylamino group and a pinacol ester. Its structure is significant for its interaction with biological targets, particularly in modulating enzyme activity.

The biological activity of this compound is primarily attributed to its ability to bind covalently to certain proteins and enzymes. This interaction can lead to the inhibition of proteasomal activity, which is crucial in cancer cell proliferation and survival. The compound has shown promise as a proteasome inhibitor, similar to other boronic acid derivatives that target the ubiquitin-proteasome pathway.

Anticancer Activity

Research indicates that boronic acids can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures exhibit IC50 values in the nanomolar range against various cancer cell lines (e.g., U266 cells) due to their action on the proteasome . The mechanism involves halting the progression of the cell cycle at the G2/M phase, leading to increased cell death.

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. Preliminary studies suggest that this compound may exhibit similar effects, although specific data on its antibacterial efficacy requires further exploration.

Data Table: Biological Activities of Boronic Acid Derivatives

| Compound Name | Activity Type | IC50 Value (nM) | Target Mechanism |

|---|---|---|---|

| This compound | Anticancer | TBD | Proteasome inhibition |

| Bortezomib | Anticancer | 7.05 | Proteasome inhibition |

| Boron-containing dipeptide | Anticancer | 8.21 | Cell cycle arrest |

| Boronic acid derivatives | Antibacterial | TBD | Disruption of bacterial cell wall synthesis |

Case Studies

- Proteasome Inhibition : A study involving various boronic acid derivatives highlighted their role as proteasome inhibitors, showcasing significant growth inhibition in multiple cancer cell lines. The results indicated that structural modifications could enhance potency and selectivity .

- Antibacterial Properties : Another investigation focused on the antibacterial potential of boronic acids against resistant strains of bacteria. While specific data on this compound's efficacy was limited, related boronic acids demonstrated promising results in inhibiting bacterial growth .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound. Initial assessments suggest favorable absorption characteristics; however, optimization is necessary to improve bioavailability and reduce potential toxicity. Compared to traditional chemotherapeutics like bortezomib, some boronic acid derivatives exhibit lower toxicity profiles, making them attractive candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in the substituent attached to the phenyl ring or the type of boronate protecting group. Below is a comparative analysis:

Reactivity and Stability

- Electronic Effects: The diethylamino group is electron-donating, which may reduce the electrophilicity of the boron center compared to primary amine analogues (e.g., 4-(aminomethyl)benzeneboronic acid pinacol ester) . This could slow transmetalation steps in cross-coupling reactions but improve selectivity in diol-binding applications.

- Acid Sensitivity: The hydrochloride salt form (common in amino-substituted boronic esters) improves crystallinity but may require neutralization prior to use in aqueous reactions .

Preparation Methods

Synthesis of Boronic Acid Pinacol Esters

A. Preparation of Arylboronic Acid Pinacol Esters

The foundational step involves synthesizing the arylboronic acid pinacol ester, which serves as the precursor for subsequent functionalization. The most common method is the Miyaura borylation, catalyzed by palladium complexes.

Aryl halide + bis(pinacolato)diboron → Arylboronic acid pinacol ester

- Reagents: Aryl halide (e.g., 4-bromobenzene), bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate

- Conditions: Reflux in 1,4-dioxane under inert atmosphere for 12-24 hours

Data Table 1: Typical Yields for Arylboronic Acid Pinacol Esters

| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-bromobenzene | Pd(dppf)Cl2 | 1,4-dioxane | Reflux | 85-90 | |

| 4-chlorobenzene | Pd(dppf)Cl2 | 1,4-dioxane | Reflux | 60-70 |

Functionalization to Introduce the Diethylamino Methyl Group

A. Nucleophilic Substitution Approach

The key step involves attaching the diethylamino methyl group to the aromatic ring, typically via nucleophilic substitution or reductive amination.

Method 1: N-Alkylation of Aniline Derivatives

- Starting Material: 4-aminophenylboronic acid pinacol ester

- Reagents: Diethylamine, formaldehyde (or paraformaldehyde), acid catalyst

-

- Dissolve 4-aminophenylboronic acid pinacol ester in ethanol.

- Add diethylamine and formaldehyde.

- Heat under reflux for several hours.

- Purify via chromatography.

Alternatively, the amino group can be alkylated using formaldehyde and sodium cyanoborohydride.

- This method yields the desired 4-((Diethylamino)methyl)phenylboronic acid pinacol ester with yields typically around 70-80%.

- The process is sensitive to reaction conditions, especially pH and temperature, which influence selectivity and yield.

Data Table 2: Typical Conditions for Amino Group Functionalization

| Method | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-alkylation | Diethylamine, formaldehyde | Ethanol | Reflux | 75-80 | |

| Reductive amination | Formaldehyde, NaBH3CN | Methanol | Room temperature | 70-75 |

Conversion to Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

- Dissolve the free base in anhydrous diethyl ether or ethanol.

- Bubble dry hydrogen chloride gas or add concentrated HCl solution.

- Stir at room temperature for several hours.

- Filter and dry under vacuum to obtain 4-((Diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride .

- The hydrochloride salt exhibits a melting point of approximately 122°C to 127°C, confirming purity.

- The compound remains stable under inert atmosphere and is suitable for further applications.

Summary of Preparation Methods

| Step | Methodology | Key Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Synthesis of arylboronic ester | Aryl halide, bis(pinacolato)diboron | Pd-catalyzed, reflux | 85-90% |

| 2 | Functionalization with diethylamino methyl group | Formaldehyde, diethylamine | Reflux or room temp | 70-80% |

| 3 | Salt formation | HCl gas or concentrated HCl | Room temp | Quantitative |

Research Findings and Data Summary

- The palladium-catalyzed borylation remains the most efficient route for preparing the boronic ester core.

- Nucleophilic substitution and reductive amination are effective for introducing the diethylamino methyl group, with yields generally exceeding 70%.

- The final hydrochloride salt enhances compound stability, with melting points consistent with literature values, indicating high purity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-((diethylamino)methyl)phenylboronic acid pinacol ester hydrochloride?

The synthesis typically involves two stages: (1) preparation of the boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron, and (2) introduction of the diethylamino methyl group through reductive amination or alkylation. The hydrochloride salt is formed by treating the free base with HCl in anhydrous conditions. For analogous compounds, pinacol ester formation requires dehydrating agents like molecular sieves to ensure stability .

Q. How can purity and structural integrity be verified for this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic ester formation and substitution patterns.

- High-resolution mass spectrometry (HRMS) to validate molecular weight.

- HPLC with UV/vis detection (e.g., at 254 nm) to assess purity (>95% for most research applications).

- FT-IR to identify characteristic B-O and pinacol ester vibrations (~1,350 cm⁻¹ and ~1,100 cm⁻¹, respectively) .

Q. What are the stability and storage recommendations for this boronic ester hydrochloride?

The compound is moisture-sensitive due to the boronic ester and hydrochloride moieties. Store under inert gas (argon or nitrogen) at 4°C in a desiccator. For long-term stability, dissolve in anhydrous DMSO or DMF and aliquot to avoid repeated freeze-thaw cycles. Avoid exposure to bases or oxidizing agents, which can hydrolyze the boronic ester .

Q. Which coupling reactions are most effective for this compound in Suzuki-Miyaura cross-couplings?

Optimize reactions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with K₂CO₃ or CsF as bases in THF/water (4:1) at 80–100°C. The diethylamino group may require protection (e.g., as a tert-butyl carbamate) to prevent side reactions. Reaction progress can be monitored via TLC or LC-MS .

Q. How does the hydrochloride salt affect solubility and reactivity?

The hydrochloride form enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces nucleophilicity of the diethylamino group. For reactions requiring a free amine, neutralize with a mild base (e.g., NaHCO₃) prior to use. Confirm deprotonation via ¹H NMR by observing shifts in the NH or CH₂ signals .

Advanced Research Questions

Q. What mechanistic insights explain unexpected side products in cross-couplings with electron-deficient aryl halides?

Side reactions (e.g., protodeboronation or homocoupling) arise from competing oxidative addition pathways. Use additives like tetrabutylammonium bromide (TBAB) to stabilize Pd intermediates. DFT calculations suggest electron-rich boronic esters favor transmetallation, but steric hindrance from the diethylamino group may slow this step .

Q. How can moisture sensitivity be mitigated during large-scale synthesis?

Employ Schlenk techniques or glovebox setups for anhydrous conditions. Replace traditional workup (aqueous washes) with solid-phase extraction (SPE) using silica gel or reverse-phase cartridges. For industrial-scale applications, consider continuous-flow reactors with in-line drying columns .

Q. What strategies improve selectivity in functionalizing the diethylamino methyl group?

Use orthogonal protecting groups (e.g., Boc for amines) during synthesis. For post-functionalization, employ mild alkylation agents (e.g., methyl triflate) or reductive amination with aldehydes/ketones. Monitor selectivity via 2D NMR (HSQC, HMBC) to confirm site-specific modifications .

Q. How can this compound be adapted for H₂O₂ detection in biological systems?

Modify the boronic ester to release a fluorescent or chromogenic reporter upon H₂O₂-induced oxidation. For example, conjugate the pinacol ester to a coumarin derivative. Validate sensitivity using UV/vis (λ = 400–450 nm) or fluorescence spectroscopy (λₑₓ = 350 nm, λₑₘ = 450 nm) .

Q. What analytical methods quantify trace hydrolysis products during storage?

Use LC-MS/MS with a C18 column and acetonitrile/water gradient to separate boronic acid (hydrolysis product) from the intact ester. Quantify via external calibration curves. For real-time monitoring, develop a fluorescence-based assay using alizarin red S, which binds selectively to boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.